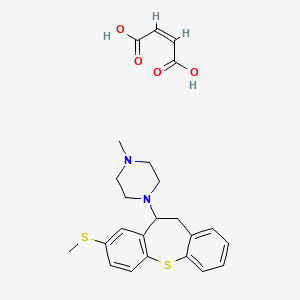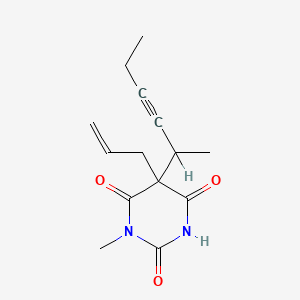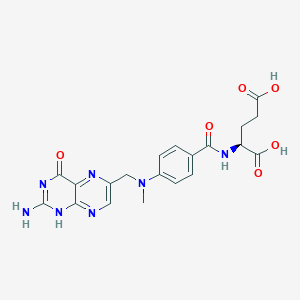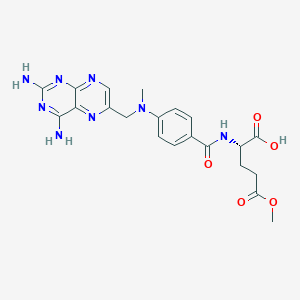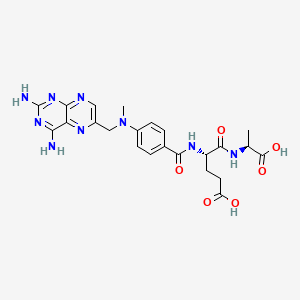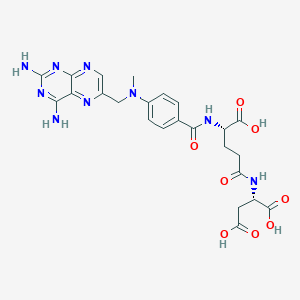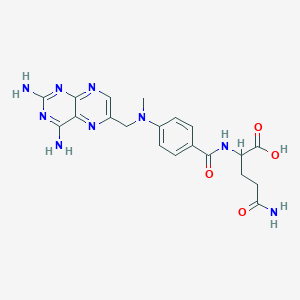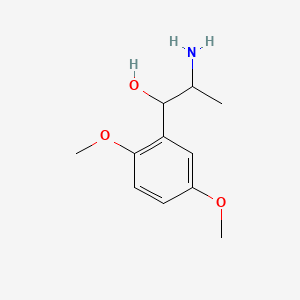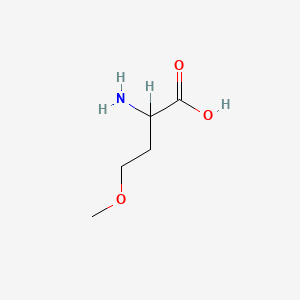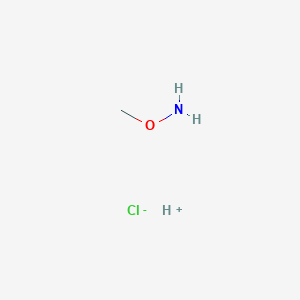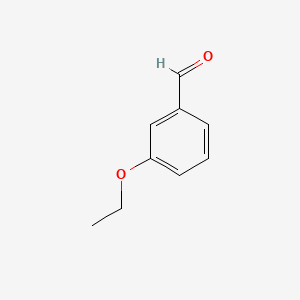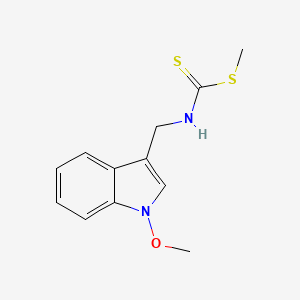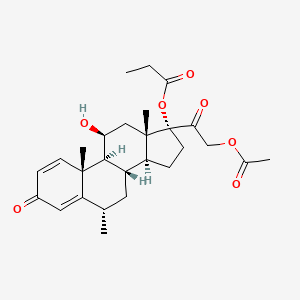
メチルプレドニゾロンアセポネート
概要
説明
メチルプレドニゾロンアセポネートは、メチルプレドニゾロンアセテートプロピオネートとしても知られており、グルココルチコイドおよびコルチコステロイドエステルです。これは、特にメチルプレドニゾロンのC17αプロピオネートおよびC21アセテートジエステルです。 この化合物は、その強力な抗炎症作用と免疫抑制作用のために皮膚科で広く使用されています .
科学的研究の応用
Methylprednisolone aceponate has a wide range of applications in scientific research:
作用機序
メチルプレドニゾロンアセポネートは、細胞質のグルココルチコイド受容体に結合することによりその効果を発揮します。この結合は、受容体-リガンド複合体を核に移行させ、そこで遺伝子発現を調節します。 化合物は、多形核白血球の遊走を抑制し、毛細血管透過性の増加を逆転させることで炎症を減少させます .
類似の化合物:
- ベタメタゾンバレレート
- ヒドロコルチゾンブチレート
- プレドニカルベート
比較: メチルプレドニゾロンアセポネートは、非ハロゲン化ジエステル構造によりユニークであり、親油性を高め、皮膚への浸透性を高めます。 ベタメタゾンバレレートやモメタゾン furoateなどの他のコルチコステロイドと比較して、アトロフィーを起こす可能性が低いです .
生化学分析
Biochemical Properties
Methylprednisolone Aceponate is a nonhalogenated diester of 6α-methylprednisolone . It is a synthetic glucocorticoid, acting as a mineralocorticoid and glucocorticoid receptor agonist . It interacts with intracellular glucocorticoid receptors inside the cell . The receptor-drug complex exerts an influence on DNA, causing the synthesis of anti-inflammatory proteins .
Cellular Effects
Methylprednisolone Aceponate suppresses inflammatory and allergic skin reactions . It influences cell function by reducing inflammation during acute flares . It plays a critical role in adapting and responding to environmental, physical, and emotional stress . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Methylprednisolone Aceponate works by mimicking the effects of glucocorticoid hormones that are secreted naturally by our adrenal glands in response to stress . It binds to specific intracellular receptors and translocates into the nucleus, regulating gene expression . This leads to the synthesis of anti-inflammatory proteins and the development of its antipruritic, immunosuppressive, and anti-inflammatory/allergic effects .
Temporal Effects in Laboratory Settings
Due to its high lipophilicity and bioactivation in the skin, it enables single daily application without any loss of efficacy .
Dosage Effects in Animal Models
The effects of Methylprednisolone Aceponate vary with different dosages in animal models . For instance, a study showed that different doses of methylprednisolone could increase the body weight of rats, and reduce inflammatory factors in BALF and the degree of lung injury compared with the model group .
Metabolic Pathways
It is known that it is extensively metabolised by esterolytic hydrolysis within the skin .
Transport and Distribution
Methylprednisolone Aceponate, due to its high lipophilicity, is known to have enhanced penetration into the skin . This suggests that it may be transported and distributed within cells and tissues effectively.
Subcellular Localization
Given its lipophilic nature and its ability to penetrate the skin effectively, it is likely that it can reach various compartments or organelles within the cell .
準備方法
合成経路と反応条件: メチルプレドニゾロンアセポネートは、メチルプレドニゾロンをプロピオン酸と酢酸でエステル化することによって合成できます。 このプロセスには、制御された条件下でトリエチルオルトプロピオネートおよびその他の試薬を使用し、目的のエステル化を達成することが含まれます .
工業生産方法: 工業的設定では、メチルプレドニゾロンアセポネートは、メチルプレドニゾロンをテトラヒドロフラン(THF)、水、アセトンの混合物に溶解することによって製造されます。 次に、溶液を蒸発させると、メチルプレドニゾロンアセポネート結晶が形成されます .
化学反応の分析
反応の種類: メチルプレドニゾロンアセポネートは、エステル化、加水分解、酸化など、さまざまな化学反応を起こします。
一般的な試薬と条件:
エステル化: プロピオン酸と酢酸は、触媒の存在下で一般的に使用されます。
加水分解: この反応は水中で起こり、エステル結合の分解につながります。
酸化: 酸化剤は、メチルプレドニゾロンアセポネートをその酸化型に変換することができます。
形成された主要な生成物: これらの反応から形成される主な生成物には、メチルプレドニゾロン17-プロピオネートおよびその他の関連代謝産物が含まれます .
4. 科学研究の応用
メチルプレドニゾロンアセポネートは、科学研究で幅広い用途があります。
化学: コルチコステロイドの分析における高速液体クロマトグラフィー(HPLC)の参照標準として使用されます.
生物学: 化合物は、炎症や免疫応答などの細胞プロセスに対する影響について研究されています。
類似化合物との比較
- Betamethasone valerate
- Hydrocortisone butyrate
- Prednicarbate
Comparison: Methylprednisolone aceponate is unique due to its nonhalogenated diester structure, which enhances its lipophilicity and penetration into the skin. It has a lower atrophogenic potential compared to other corticosteroids like betamethasone valerate and mometasone furoate .
特性
IUPAC Name |
[(6S,8S,9S,10R,11S,13S,14S,17R)-17-(2-acetyloxyacetyl)-11-hydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36O7/c1-6-23(32)34-27(22(31)14-33-16(3)28)10-8-19-18-11-15(2)20-12-17(29)7-9-25(20,4)24(18)21(30)13-26(19,27)5/h7,9,12,15,18-19,21,24,30H,6,8,10-11,13-14H2,1-5H3/t15-,18-,19-,21-,24+,25-,26-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DALKLAYLIPSCQL-YPYQNWSCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(CCC2C1(CC(C3C2CC(C4=CC(=O)C=CC34C)C)O)C)C(=O)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2C[C@@H](C4=CC(=O)C=C[C@]34C)C)O)C)C(=O)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023301 | |
| Record name | Methylprednisolone aceponate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86401-95-8 | |
| Record name | Methylprednisolone aceponate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86401-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylprednisolone aceponate [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086401958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylprednisolone aceponate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14643 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Methylprednisolone aceponate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 21-Acetoxy-11beta-hydroxy-6alpha-methyl-17-propionyloxy-1,4-pregnadien-3,20-dion | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | [(6s,8r,9r,10s,11s,13s,14s,17r)-17-(2-acetyloxyacetyl)-11-hydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6h-cyclopenta[a]phenanthren-17-yl] propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYLPREDNISOLONE ACEPONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ET54W9J4U2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Methylprednisolone Aceponate (MPA) is a synthetic glucocorticoid pro-drug. After topical application, it undergoes esterase hydrolysis in the skin, converting it into its active metabolite, methylprednisolone. [] This active form then binds to intracellular glucocorticoid receptors, primarily in inflammatory cells. [] This binding complex translocates to the nucleus, where it modulates the transcription of various genes involved in the inflammatory response. [] Ultimately, this leads to decreased production of inflammatory mediators, reduced inflammatory cell infiltration, and suppression of the immune response. []
ANone:
- Spectroscopic Data:
A: MPA is available in various formulations, including cream, ointment, fatty ointment, and milk. [] The specific excipients used in each formulation can influence the drug's stability and compatibility with different materials. For example, the presence of ceramides in some MPA formulations has been shown to enhance its compatibility with the skin barrier and improve its efficacy in treating contact dermatitis. []
ANone: As MPA is a glucocorticoid and not a catalyst, it does not possess catalytic properties or applications in the traditional sense.
ANone: While specific computational studies on MPA itself are limited in the provided literature, glucocorticoids, in general, are subject to computational chemistry and modeling studies. These studies explore the binding affinity of glucocorticoids to their receptors, predict their pharmacokinetic properties, and design novel analogs with improved therapeutic profiles.
A: The diesterification of methylprednisolone in MPA contributes to its unique pharmacological profile. [] Studies comparing MPA to its mono-esterified and unesterified counterparts showed that the diester form possessed superior anti-inflammatory activity upon topical application, alongside lower systemic exposure. [] This highlights the importance of the diester structure for MPA's favorable therapeutic index.
A: MPA is formulated in various vehicles (cream, ointment, fatty ointment, milk) to optimize its delivery and stability. [] These formulations influence the drug's release from the vehicle, penetration into the skin, and overall bioavailability. [] The choice of formulation depends on factors such as the severity of the skin condition, the location of the affected area, and patient preference. []
A: MPA exhibits low systemic absorption after topical application due to its unique structure and metabolism. [] Following skin penetration, it's rapidly hydrolyzed to its active metabolite, methylprednisolone. [] This active form then undergoes further metabolism, primarily in the liver, to inactive metabolites that are primarily excreted in the urine. [] The rapid inactivation of MPA minimizes systemic exposure and reduces the risk of systemic side effects. []
A: Numerous studies, including double-blind, placebo-controlled trials, have demonstrated the efficacy and safety of MPA in treating various inflammatory skin conditions like atopic dermatitis, contact dermatitis, and psoriasis. [, , , , , , ] These studies have shown that MPA effectively reduces inflammation, itching, and other symptoms associated with these conditions.
A: Rodent models, such as mice and rats, are commonly used to investigate the anti-inflammatory effects of MPA. [, ] These models involve inducing skin inflammation using various agents (e.g., croton oil, picryl chloride) and then assessing the ability of MPA to reduce inflammation.
ANone: Although MPA is generally considered safe for topical use, information about potential side effects or long-term toxicity is not within the scope of this scientific Q&A.
ANone: While the provided texts don't specify novel delivery systems for MPA, ongoing research explores new drug delivery systems for topical corticosteroids in general. These systems, like nanoparticles or liposomes, aim to enhance drug penetration, prolong drug release, and improve targeting to specific skin layers, ultimately increasing efficacy and reducing side effects.
A: High-performance liquid chromatography (HPLC) is a commonly employed technique for quantifying MPA in pharmaceutical formulations. [] This method allows for accurate and precise determination of drug content, ensuring quality control during manufacturing and storage.
ANone: While the provided texts do not specifically address the dissolution and solubility of MPA, these properties are crucial for its formulation and bioavailability. Different formulations, such as creams, ointments, and solutions, can influence the dissolution rate and subsequent absorption of the drug.
A: Analytical methods, such as HPLC, used for quantifying MPA undergo rigorous validation procedures. [] This validation ensures the accuracy, precision, specificity, linearity, range, robustness, and stability of the method, guaranteeing reliable and consistent results.
ANone: As a pharmaceutical product, MPA is subject to stringent quality control and assurance measures during its development, manufacturing, and distribution. These measures ensure the product's identity, purity, potency, and safety, meeting the required regulatory standards.
ANone: The provided abstracts do not delve into specific drug-transporter interactions of MPA. Nevertheless, understanding such interactions is crucial for predicting drug disposition and potential drug-drug interactions.
A: Alternatives to MPA include other topical corticosteroids of varying potencies (e.g., clobetasol propionate, mometasone furoate) [, ] and topical calcineurin inhibitors (e.g., tacrolimus, pimecrolimus). [, , ] The choice of treatment depends on factors like the specific skin condition, severity, location, patient age, and potential side effects.
ANone: Research on MPA and similar topical corticosteroids leverages a wide range of infrastructure and resources, including:
A: The development of MPA represents a significant advancement in topical corticosteroid therapy. Introduced as a fourth-generation corticosteroid, MPA offered improved efficacy and a better safety profile compared to earlier generation corticosteroids. [, ] Its availability in multiple formulations further expanded its clinical utility.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


